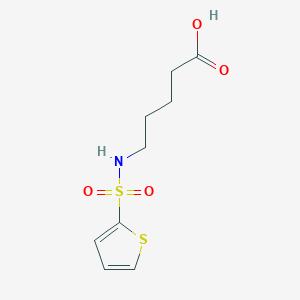

![molecular formula C8H6F3N3 B1445096 6-アミノ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン CAS No. 1343040-93-6](/img/structure/B1445096.png)

6-アミノ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン

概要

説明

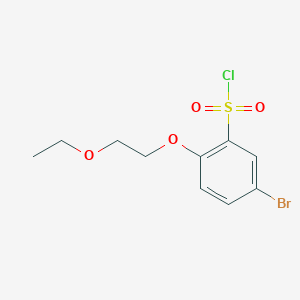

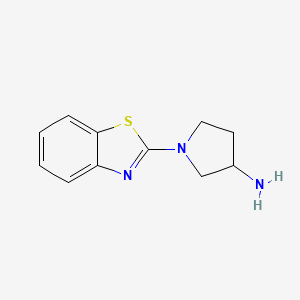

“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the empirical formula C10H10F3N3 . It is a solid substance and is part of a class of compounds known as imidazopyridines, which have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

A method for the synthesis of imidazo[1,2-a]pyridine derivatives involves a photosensitizer-free visible-light-promoted method for direct trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . The reaction occurs under mild conditions and is tolerant of various functional groups .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic 5,6 heterocycle . The trifluoromethyl group is attached to the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” include its synthesis from 2-aminopyridines and α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Physical and Chemical Properties Analysis

“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a solid substance . Its molecular weight is 229.20 . The compound’s InChI key is JKNDDHPIHLMVTH-UHFFFAOYSA-N .科学的研究の応用

医薬品化学: 抗ウイルス剤および抗菌剤

イミダゾ[1,2-a]ピリジンは、私たちの関心の対象である化合物が属する化合物クラスであり、抗ウイルスおよび抗菌特性を含む有望な生物活性を示しています . トリフルオロメチル基は、化合物の親油性を高めることでこれらの特性を潜在的に強化し、それによって細胞膜透過性と全体的なバイオアベイラビリティを向上させる可能性があります。

製薬合成: 鎮静剤および抗不安薬

イミダゾ[1,2-a]ピリジンユニットを含むいくつかの合成薬は、鎮静剤ゾルピデムや抗不安薬アルピデムなど、市販されています . 化合物中のトリフルオロメチル基の存在は、これらのタイプの薬剤の標的であるGABA受容体への結合親和性に影響を与える可能性があります。

がん研究: サイクリック依存性キナーゼ阻害剤

このクラスの化合物は、サイクリック依存性キナーゼ(CDK)阻害剤としても説明されています . これらは、細胞周期の進行の調節において重要です。 6-アミノ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジンの構造的特徴は、CDKを標的とする新しい抗がん剤の開発のために検討できます。

材料科学: オプトエレクトロニクスデバイス

イミダゾ[1,2-a]ピリジンは、材料科学、特にオプトエレクトロニクスデバイスの開発において潜在的な用途があります . トリフルオロメチル基によって付与される電子特性は、そのようなデバイスのパフォーマンスを向上させるのに役立つ可能性があります。

化学合成: 触媒なしの方法

イミダゾ[1,2-a]ピリジンの合成のための溶媒および触媒なしの方法が開発されており、これは環境に優しく経済的に有利です . 化合物中のトリフルオロメチル基は、そのような合成方法において追加の安定性と反応性を与える可能性があります。

神経薬理学: カルシウムチャネルブロッカー

イミダゾ[1,2-a]ピリジンは、カルシウムチャネルブロッカーとして作用することが知られています . 6-アミノ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジンに関する研究は、カルシウムチャネルブロッカーで治療される神経学的疾患の新しい薬剤の開発につながる可能性があります。

生化学: GABA A受容体モジュレーター

この化合物は、さまざまな神経学的プロセスにおけるこれらの受容体の役割を考えると、GABA A受容体モジュレーターとしての可能性が大きいです . トリフルオロメチル基は受容体との相互作用を修正し、新しい治療法の開発のための経路を提供する可能性があります。

環境化学: グリーンケミストリーの用途

イミダゾ[1,2-a]ピリジンの合成は、グリーンケミストリーの原則と一致させることができ、化学プロセスの環境への影響を軽減します . 化合物の固有の安定性により、厳しい条件の必要性が軽減され、持続可能な慣行と一致する可能性があります。

作用機序

While the specific mechanism of action for “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information available indicates that “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine”, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) , suggesting potential future directions in the development of new drugs for these conditions.

生化学分析

Biochemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The interaction between 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine and CDKs can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation.

Cellular Effects

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the PI3K/AKT signaling pathway, which is involved in cell growth, survival, and metabolism . Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell fate decisions.

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can prevent the phosphorylation of target proteins, thereby modulating downstream signaling pathways. Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.

Metabolic Pathways

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Additionally, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in different tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine in these compartments can influence its interactions with biomolecules and its overall cellular effects.

特性

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWPGOILORVYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

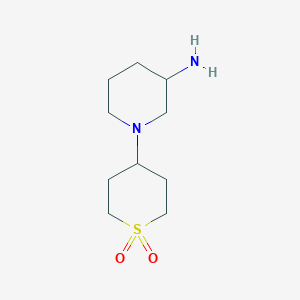

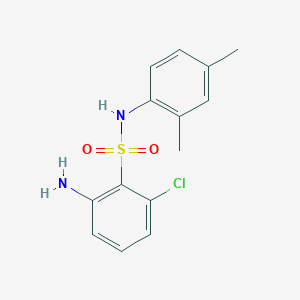

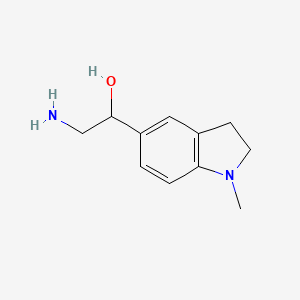

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

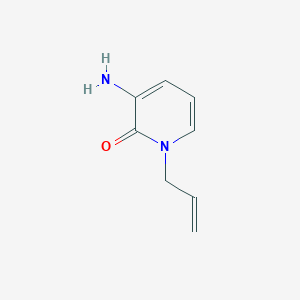

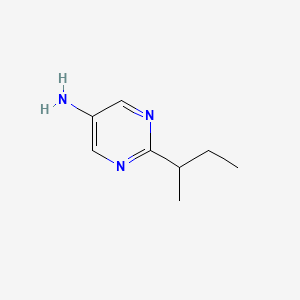

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

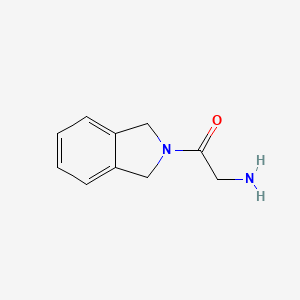

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)